N-(4-butylphenyl)-3-methylbenzamide
Description
N-(4-Butylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 4-butylphenylamine moiety. Structurally, it belongs to the class of aromatic amides, where the butyl group at the para position of the phenyl ring introduces steric bulk and lipophilicity. This compound is hypothesized to act as a directing group in transition-metal-catalyzed C–H functionalization reactions, similar to structurally related benzamides .
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-7-15-9-11-17(12-10-15)19-18(20)16-8-5-6-14(2)13-16/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20) |
InChI Key |
MKXHIKSYASNGGS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Crystallographic Data
- NMR and IR : For N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, distinct $^1$H NMR signals include a hydroxyl proton at δ 3.10 ppm and methyl resonances at δ 1.35–1.45 ppm. The amide carbonyl IR stretch appears at 1650 cm$^{-1}$ . Comparable data for N-(4-butylphenyl)-3-methylbenzamide are unavailable but would likely show upfield shifts for butyl protons (δ 0.8–1.5 ppm) and similar carbonyl IR absorption.
- X-ray Crystallography: The hydroxy-substituted analog crystallizes in a monoclinic system (space group $P2_1/c$) with a dihedral angle of 85.2° between benzoyl and amine planes, stabilizing the N,O-chelating conformation . The butylphenyl derivative’s crystal structure is unreported but predicted to exhibit greater torsion due to steric effects.
Reactivity in C–H Functionalization
- Hydroxy-Substituted Analog : Demonstrated efficacy in Pd-catalyzed C–H fluorination and Mn-mediated methylation, forming five-membered metallacycles during catalysis .
- Butylphenyl Analog: No experimental data exist, but computational modeling suggests that the 4-butyl group may destabilize metal-chelate intermediates, reducing reaction turnover.
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